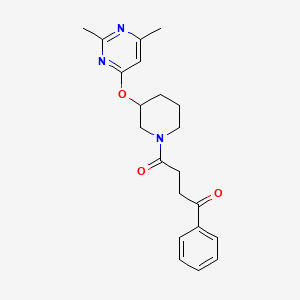
1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione, also known as DPP-4 inhibitor, is a class of drugs that is used to treat type 2 diabetes.
科学的研究の応用
Chemical Synthesis and Characterization
The synthesis and characterization of compounds related to the given chemical structure often involve complex reactions that yield products with potential biological activities. For instance, the work by Abu‐Hashem and Youssef (2011) describes the synthesis of new visnagen and khellin furochromone pyrimidine derivatives, which demonstrate anti-inflammatory and analgesic activities. This indicates the potential for synthesizing and modifying similar compounds for various biological applications (Abu‐Hashem & Youssef, 2011).
Biological Activities
Compounds structurally related to "1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione" have been shown to possess various biological activities. For example, the study by Singh and Paul (2006) explores the anti-cancer activities of 1,3-dialkylated-pyrimidin-2,4-diones, highlighting the importance of specific substituents for enhancing anti-cancer properties (Singh & Paul, 2006). Similarly, Kamiński, Rzepka, and Obniska (2011) synthesized new pyrrolidine-2,5-diones, demonstrating significant anticonvulsant activity, suggesting the potential for the development of new therapeutic agents (Kamiński, Rzepka, & Obniska, 2011).
Chemical Reactivity and Applications
The reactivity of similar compounds under various conditions can lead to the development of novel materials with unique properties. For instance, the synthesis and photophysical properties of pyrimidine-phthalimide derivatives, as discussed by Yan et al. (2017), showcase the potential of these compounds in pH-sensing applications, demonstrating the versatility of pyrimidine derivatives in chemical sensing technologies (Yan et al., 2017).
特性
IUPAC Name |
1-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-4-phenylbutane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-15-13-20(23-16(2)22-15)27-18-9-6-12-24(14-18)21(26)11-10-19(25)17-7-4-3-5-8-17/h3-5,7-8,13,18H,6,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWSDVOAFLPJND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)CCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methoxyphenethyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2880169.png)
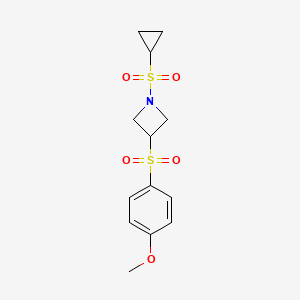

![5-(Morpholinosulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2880178.png)
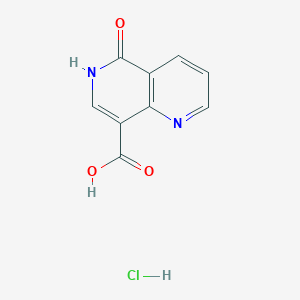
![1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2880180.png)
![N-((6-(diethylamino)pyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2880181.png)
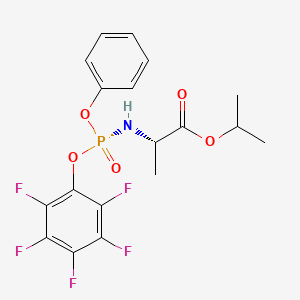
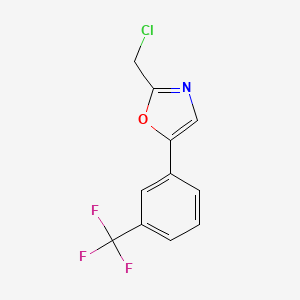

![(1S,3R,5S)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)adamantane-1-carboxamide](/img/structure/B2880187.png)

![1-(3,3-Dimethylbutanoyl)-4-{[2-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2880190.png)